IMPDH2 Inhibition Potency: 1,3,3-Trimethyl-5-nitroindolin-2-one vs. 1-Ethyl-3,3,7-trimethyl-5-nitroindolin-2-one
1,3,3-Trimethyl-5-nitroindolin-2-one exhibits a Ki of 230 nM against Inosine-5′-monophosphate dehydrogenase (IMPDH), with a non-competitive inhibition mode [1]. In contrast, the closely related analog 1-Ethyl-3,3,7-trimethyl-5-nitroindolin-2-one (CAS 1248559-59-2) lacks reported IMPDH inhibitory activity, instead showing an IC50 of 180 nM against endothelial NOS (eNOS) [2]. This divergence in target engagement—IMPDH versus eNOS—demonstrates that the specific substitution pattern on the indolinone core dictates primary pharmacological target preference, making the two compounds non-interchangeable for IMPDH-focused studies.
| Evidence Dimension | IMPDH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 230 nM |
| Comparator Or Baseline | 1-Ethyl-3,3,7-trimethyl-5-nitroindolin-2-one: No IMPDH data reported; primary activity: eNOS IC50 = 180 nM |
| Quantified Difference | Not applicable (different primary targets) |
| Conditions | Enzymatic assay; IMPDH2 inhibition measured; non-competitive inhibition mode |
Why This Matters
For researchers investigating IMPDH-dependent pathways, 1,3,3-Trimethyl-5-nitroindolin-2-one provides a defined tool compound with established inhibitory activity, whereas the ethyl analog offers a distinct eNOS-focused profile.
- [1] TargetMine. Activity report for CHEMBL3144029: Inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH). Ki = 230 nM. View Source
- [2] BindingDB. BDBM50372207 (CHEMBL272708): Inhibition of human eNOS, IC50 = 180 nM. View Source
